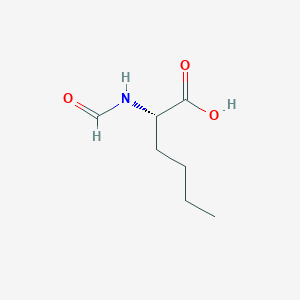

For-nle-OH

Beschreibung

BenchChem offers high-quality For-nle-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about For-nle-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-formamidohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-2-3-4-6(7(10)11)8-5-9/h5-6H,2-4H2,1H3,(H,8,9)(H,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRIJLKLYPXLQSQ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the chemical structure of Fmoc-Nle-OH?

An In-Depth Technical Guide to Fmoc-Nle-OH for Researchers and Drug Development Professionals

Introduction

N-(9-Fluorenylmethoxycarbonyl)-L-norleucine, commonly abbreviated as Fmoc-Nle-OH, is a pivotal building block in the field of peptide chemistry, particularly in solid-phase peptide synthesis (SPPS).[1][2] As a derivative of the non-proteinogenic amino acid L-norleucine, its unique properties offer distinct advantages in the design and synthesis of novel peptides for therapeutic and research applications. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of Fmoc-Nle-OH, tailored for researchers, scientists, and professionals in drug development.

Norleucine is an isomer of leucine, featuring a linear four-carbon side chain.[3] This structural characteristic imparts a defined hydrophobicity and steric profile, which can be strategically employed to modulate the physicochemical properties of a peptide. A key advantage of norleucine is its use as a non-oxidizable mimic of methionine, providing stability against oxidative degradation.[3] The N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group is fundamental to its application in SPPS, enabling a robust and versatile strategy for the stepwise assembly of peptide chains.[4][5]

Chemical Structure and Physicochemical Properties

The chemical identity of Fmoc-Nle-OH is defined by the covalent linkage of the Fmoc group to the alpha-amino group of L-norleucine.

Key Structural Features:

-

L-Norleucine Core: A chiral amino acid with a linear butyl side chain, contributing to its hydrophobic nature.

-

Fmoc Protecting Group: A base-labile protecting group attached to the N-terminus. This group is stable under acidic conditions but can be readily removed by a mild base, typically piperidine, a cornerstone of Fmoc-based SPPS.[4]

Below is a visual representation of the chemical structure of Fmoc-Nle-OH.

Caption: Chemical structure of Fmoc-Nle-OH.

Physicochemical Properties of Fmoc-Nle-OH

| Property | Value |

| CAS Number | 77284-32-3[1][2][6][7] |

| Molecular Formula | C₂₁H₂₃NO₄[1][6][7] |

| Molecular Weight | 353.41 g/mol [1][2][6][7] |

| Appearance | White to light yellow powder[8][9] |

| Melting Point | 135-145 °C[1][2] |

| Purity | Typically ≥98.0% (HPLC)[2][8][9] |

| Synonyms | Fmoc-L-Norleucine, N-α-Fmoc-L-norleucine[1][10] |

Synthesis and Quality Control

The synthesis of Fmoc-Nle-OH is typically achieved through the reaction of L-norleucine with a suitable Fmoc-donating reagent. A common method involves the use of 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions.[11]

General Synthetic Scheme: L-Norleucine + 9-Fluorenylmethyl chloroformate → Fmoc-Nle-OH

The purity of Fmoc-Nle-OH is paramount for the successful synthesis of high-quality peptides.[3] Impurities can lead to the formation of deletion or truncated peptide sequences, complicating the purification of the final product. Standard quality control measures include:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.[2][12]

-

Thin-Layer Chromatography (TLC): For a qualitative assessment of purity.[1][12]

-

Identity (IR): To confirm the presence of characteristic functional groups.[2]

-

Enantiomeric Purity: To ensure the absence of the D-enantiomer.[2]

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Nle-OH is a standard building block for the introduction of norleucine residues into a peptide sequence via Fmoc-based SPPS.[1][2] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin).

The SPPS Cycle for Incorporating Fmoc-Nle-OH:

-

Resin Preparation: The synthesis begins with a solid support, typically a resin functionalized with a linker. The first amino acid is attached to this resin.

-

Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed using a solution of 20% piperidine in a suitable solvent like dimethylformamide (DMF).[13] This exposes a free amino group for the next coupling step.

-

Activation and Coupling: The carboxylic acid of Fmoc-Nle-OH is activated using a coupling reagent (e.g., DIC/HOBt, HBTU, HATU).[13] The activated Fmoc-Nle-OH is then added to the resin, forming a peptide bond with the free amino group of the preceding amino acid.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

-

Repeat Cycle: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the desired sequence.

-

Final Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and any side-chain protecting groups are removed, typically using a strong acid cocktail (e.g., trifluoroacetic acid).

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Fmoc-Nle-OH Novabiochem 77284-32-3 [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. scbt.com [scbt.com]

- 8. Fmoc-L-Nle-OH | Matrix Innovation [matrix-innovation.com]

- 9. Fmoc-Nle-OH | CymitQuimica [cymitquimica.com]

- 10. 77284-32-3|Fmoc-Nle-OH|BLD Pharm [bldpharm.com]

- 11. FMOC-NLE-OH synthesis - chemicalbook [chemicalbook.com]

- 12. Fmoc-Nle-OH Novabiochem 77284-32-3 [sigmaaldrich.com]

- 13. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]

Applications of norleucine in peptide chemistry

An In-depth Technical Guide to the Applications of Norleucine in Peptide Chemistry

Authored by: A Senior Application Scientist

Abstract

In the landscape of peptide chemistry and drug discovery, the strategic incorporation of non-proteinogenic amino acids is a cornerstone for modulating the physicochemical and biological properties of peptides. Among these, L-Norleucine (Nle), a structural isomer of leucine, has emerged as a versatile and powerful tool.[1] This guide provides an in-depth technical overview of the applications of norleucine, focusing on its role as a critical surrogate for methionine and leucine, its impact on peptide stability and structure, and its utility in structure-activity relationship (SAR) studies. We will explore the causality behind its selection in peptide design and provide validated, step-by-step protocols for its incorporation and characterization, aimed at researchers, scientists, and drug development professionals.

Norleucine: Physicochemical Profile and Strategic Advantages

Norleucine (2-aminohexanoic acid) is an acyclic, non-polar amino acid with a linear four-carbon side chain.[2] Its utility in peptide chemistry stems from its structural similarity to two canonical amino acids: methionine (Met) and leucine (Leu). However, subtle differences in its side-chain architecture are the very source of its advantages.

Unlike the branched side chains of leucine and isoleucine, norleucine's side chain is a simple, unbranched butyl group.[3] Crucially, it is isosteric to methionine but lacks the sulfur atom, rendering it resistant to oxidation.[2][4] These features make norleucine an invaluable tool for systematically probing and enhancing peptide function.

Diagram: Structural Comparison of Aliphatic Amino Acids

Caption: Structural relationships between Norleucine, Methionine, and Leucine.

Table 1: Comparative Physicochemical Properties

| Property | L-Norleucine | L-Methionine | L-Leucine |

| Molecular Formula | C₆H₁₃NO₂ | C₅H₁₁NO₂S | C₆H₁₃NO₂ |

| Molecular Weight ( g/mol ) | 131.17[2] | 149.21 | 131.17 |

| Side Chain Structure | -CH₂CH₂CH₂CH₃ (Linear) | -CH₂CH₂SCH₃ (Thioether) | -CH₂CH(CH₃)₂ (Branched) |

| Key Feature | Non-oxidizable, linear | Oxidation-prone | Branched, hydrophobic |

| Hydrophobicity (XLogP3) | ~ -1.7[5] | ~ -1.9 | ~ -1.7[5] |

Core Application: Norleucine as a Methionine Surrogate

The single most prevalent application of norleucine is as a replacement for methionine to prevent oxidation. The thioether side chain of methionine is highly susceptible to oxidation, forming methionine sulfoxide (MetO) and subsequently methionine sulfone (MetO₂), particularly under the acidic conditions of peptide cleavage or during long-term storage.[4][6] This oxidation introduces a polar moiety, which can drastically alter peptide conformation, receptor binding, and biological activity, besides creating a heterogeneous final product that is difficult to purify.[7]

Causality of Choice: By substituting methionine with the isosteric norleucine, the peptide's overall size and hydrophobicity are largely preserved, but the site of potential oxidation is eliminated.[4] This ensures the synthesis of a homogenous product with a longer shelf-life and predictable activity, simplifying downstream analysis and application.[4] Peptide analogs with this substitution generally retain biological activity, making it a safe and effective modification.[4]

Case Study: Amyloid-β Peptide in Alzheimer's Disease Research into Alzheimer's disease has leveraged the Met-to-Nle substitution to great effect. The Amyloid-β (Aβ) peptide contains a methionine residue at position 35 (Met35). Studies have shown that oxidation of this residue may play a role in the neurotoxicity of Aβ aggregates. By replacing Met35 with norleucine, researchers demonstrated that the neurotoxic effects of the Aβ peptides were completely negated.[2] This provided critical evidence that the oxidative state of Met35 is a key factor in its pathological function.

Probing Structure-Activity Relationships (SAR)

Norleucine's structural nuances make it an excellent tool for SAR studies, particularly as a surrogate for leucine and isoleucine.

Investigating the Role of Side-Chain Branching

The biological activity of a peptide is often exquisitely sensitive to its conformation, which is dictated by the packing of its amino acid side chains. Leucine and isoleucine possess branched side chains that introduce specific steric constraints. By systematically replacing these residues with the linear-chain norleucine, researchers can dissect the importance of side-chain branching for maintaining the bioactive conformation or for fitting into a receptor's binding pocket.[1] If a Leu-to-Nle substitution results in a significant loss of activity, it strongly implies that the branched nature of the original side chain was critical for function.

Enhancing Proteolytic Stability

As a non-proteinogenic amino acid, norleucine can enhance a peptide's resistance to degradation by endogenous proteases.[8][9] Proteolytic enzymes often have high specificity for canonical L-amino acid sequences. The presence of an unnatural residue like norleucine at or near a cleavage site can disrupt enzyme recognition, thereby increasing the peptide's in vivo half-life—a critical attribute for therapeutic candidates.[8]

Methodologies: Synthesis and Characterization

The successful application of norleucine requires robust protocols for its incorporation and subsequent analysis of the final peptide product.

Diagram: Workflow for Norleucine Peptide Synthesis & Analysis

Caption: A typical workflow for the synthesis and analysis of norleucine-containing peptides.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of Fmoc-L-Norleucine-OH into a peptide sequence using standard Fmoc/tBu chemistry.[10][11][12]

Materials:

-

Fmoc-Rink Amide MBHA resin (or other suitable solid support)

-

Fmoc-L-Norleucine-OH

-

Other required Fmoc-protected amino acids

-

Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/TIS, 82.5:5:5:5:2.5) or similar

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Swell the resin in DMF for 30 minutes in a suitable reaction vessel. Drain the solvent.

-

Fmoc Deprotection: Add the 20% piperidine solution to the resin and agitate for 20 minutes. Drain and wash the resin thoroughly with DMF (3x) and DCM (2x).

-

Norleucine Coupling:

-

In a separate vial, pre-activate the Fmoc-L-Norleucine-OH (3 eq. relative to resin loading) with HBTU/HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 1-2 minutes.

-

Rationale: Pre-activation ensures the formation of the active ester, maximizing coupling efficiency, which is crucial for all amino acid additions.

-

Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours at room temperature.

-

-

Confirmation of Coupling (Optional but Recommended): Perform a Kaiser test. A negative result (beads remain yellow) indicates a complete reaction. If positive (beads turn blue), recouple for another hour.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (2x) to remove excess reagents and byproducts.

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence.

-

Final Cleavage and Deprotection:

-

After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.

-

Rationale: The scavengers (e.g., water, TIS, phenol) in the cocktail capture the reactive carbocations generated during the cleavage of acid-labile side-chain protecting groups, preventing side reactions.[13]

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.

-

Drying: Dry the crude peptide pellet under vacuum.

Experimental Protocol: Analytical Characterization

A. Purity Assessment by Reversed-Phase HPLC (RP-HPLC) [14]

-

Objective: To determine the purity of the crude peptide and to purify it.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

-

Procedure:

-

Dissolve the crude peptide in Mobile Phase A.

-

Inject the sample onto the column.

-

Elute the peptide using a linear gradient, for example, 5% to 65% Mobile Phase B over 30 minutes.

-

Monitor the absorbance at 214 nm or 280 nm.

-

Analysis: Purity is calculated by integrating the area of the main peptide peak relative to the total area of all peaks in the chromatogram.

-

B. Identity Confirmation by Mass Spectrometry (MS) [15][16]

-

Objective: To confirm that the synthesized peptide has the correct molecular weight.

-

Instrumentation: Electrospray Ionization (ESI-MS) or MALDI-TOF mass spectrometer.

-

Procedure:

-

Prepare a dilute solution of the purified peptide.

-

Infuse or inject the sample into the mass spectrometer.

-

Acquire the mass spectrum.

-

Analysis: Compare the observed molecular weight with the calculated theoretical molecular weight. A Met-to-Nle substitution results in a mass decrease of 17.04 Da (CH₃S vs. CH₂CH₂CH₃). A Leu-to-Nle substitution results in no mass change.

-

Conclusion

Norleucine is far more than a simple, unnatural amino acid; it is a precision tool for rational peptide design. Its ability to act as a non-oxidizable isostere of methionine provides a straightforward solution to the pervasive problem of peptide instability, directly leading to more robust and reliable products. Furthermore, its use as a structural probe for branched-chain residues like leucine allows for nuanced SAR studies that can elucidate the steric requirements for biological activity. The combination of enhanced stability, conformational control, and utility in SAR makes norleucine an indispensable component in the toolkit of modern peptide chemists and drug developers.

References

-

Amino Acid Derivatives for Peptide Synthesis. Anaspec. [Link]

-

Unnatural Amino Acids: Norleucine | LifeTein Peptide Blog. LifeTein. [Link]

-

Synthesis of α-carboxyphosphinopeptides derived from norleucine. PubMed. [Link]

-

Enhancing Peptide Stability: The Role of L-Norleucine in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Norleucine - Wikipedia. Wikipedia. [Link]

-

Comparison of the interaction of methionine and norleucine-containing peptides with phospholipid bilayers. PubMed. [Link]

-

Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. [Link]

-

Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions?. PubMed. [Link]

-

Methionine in proteins: The Cinderella of the proteinogenic amino acids. PubMed Central. [Link]

-

Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PubMed Central. [Link]

-

Global Incorporation of Norleucine in Place of Methionine in Cytochrome P450 BM-3 Heme Domain Increases Peroxygenase Activity. California Institute of Technology. [Link]

- EP0401254B1 - Methods for controlling norleucine content in polypeptides.

-

Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach. Springer. [Link]

-

Methods and protocols of modern solid phase peptide synthesis. Springer. [Link]

-

Methods and protocols of modern solid phase Peptide synthesis. PubMed. [Link]

-

How to handle peptides that contain methionine. Biotage. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [Link]

-

Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]

-

Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]

Sources

- 1. lifetein.com [lifetein.com]

- 2. Norleucine - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. peptide.com [peptide.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. biotage.com [biotage.com]

- 7. Methionine in proteins: The Cinderella of the proteinogenic amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 11. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. peptide.com [peptide.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. ijsra.net [ijsra.net]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Multifunctional Role of the Formyl Group in N-formyl-L-norleucine

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

N-formyl-L-norleucine stands as a compelling molecular entity, not merely as a synthetic amino acid derivative, but as a powerful tool whose utility is fundamentally dictated by a single, small functional moiety: the N-terminal formyl group. This guide delineates the dual, critical functions of this formyl group. Firstly, it acts as a potent bioactive pharmacophore, conferring high-affinity agonism for the Formyl Peptide Receptor (FPR) family, thereby initiating innate immune responses. This function positions N-formyl-L-norleucine and its peptide derivatives as crucial probes for studying inflammation and as potential therapeutic modulators. Secondly, the formyl group serves as a versatile and orthogonal protecting group in solid-phase peptide synthesis (SPPS), enabling the construction of complex peptide architectures. This document provides an in-depth exploration of these functions, supported by mechanistic insights, quantitative data, and detailed experimental protocols to empower researchers in their practical applications.

Part 1: The Formyl Group as a Bioactive Pharmacophore: Agonism of Formyl Peptide Receptors (FPRs)

The most profound function of the formyl group in N-formyl-L-norleucine is its ability to mimic prokaryotic and mitochondrial proteins, thereby engaging a critical component of the innate immune system: the Formyl Peptide Receptors (FPRs).

Mechanism of Action: A Molecular Trigger for Innate Immunity

N-formylated peptides function as Pathogen-Associated Molecular Patterns (PAMPs) when derived from bacteria and as Damage-Associated Molecular Patterns (DAMPs) when released from damaged mitochondria.[1][2] The immune system has evolved to recognize these structures as danger signals through the FPR family, a group of G protein-coupled receptors (GPCRs) primarily expressed on phagocytic leukocytes like neutrophils and macrophages.[3][4] In humans, this family consists of three main isoforms: FPR1, FPR2, and FPR3.[3]

The N-formyl group is the paramount structural feature for receptor recognition and activation.[5] Peptides lacking this modification show a reduction in potency by several orders of magnitude.[5] Upon binding, the formyl group's oxygen atom forms crucial hydrogen bonds within the receptor's binding pocket. Specifically, in FPR1, residues such as Arginine 201 (R201) and Arginine 205 (R205) are critical for interacting with the N-formyl moiety, anchoring the ligand and initiating a conformational change in the receptor.[6]

This activation triggers a canonical GPCR signaling cascade:

-

G-Protein Coupling: The activated receptor catalyzes the exchange of GDP for GTP on the associated heterotrimeric G protein (primarily Gαi).

-

Subunit Dissociation: The G protein dissociates into its Gαi and Gβγ subunits.

-

Downstream Signaling: These subunits activate multiple downstream effectors, including Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K). This leads to an increase in intracellular calcium (Ca²⁺) and activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.[7]

-

Cellular Response: The ultimate physiological outcomes are chemotaxis (directed cell migration toward the peptide source), degranulation (release of antimicrobial agents), and the production of reactive oxygen species (ROS) to combat pathogens.[8]

Visualization: FPR1 Signaling Cascade

The following diagram illustrates the key signaling events following the activation of FPR1 by an N-formylated peptide ligand.

Caption: FPR1 signaling pathway initiated by N-formyl peptide binding.

Structure-Activity and Quantitative Data

The choice of amino acid at the N-terminus influences receptor affinity, though the formyl group remains the primary determinant. Norleucine (Nle) is an isomer of leucine and is often used in peptide chemistry as a non-oxidizable isostere for methionine (Met).[9][10] Early studies demonstrated that replacing methionine with norleucine in the prototypical chemoattractant fMet-Leu-Phe resulted in only a slight impairment of biological potency, highlighting its effectiveness as a substitute.[5]

The following table summarizes key binding and activity data for N-formyl-norleucine-containing peptides and related compounds.

| Compound | Receptor/System | Assay Type | Value (Molar) | Reference |

| [³H]fNle-Leu-Phe-Phe | Rabbit Neutrophils | Radioligand Binding | Kd = 1.5 x 10⁻⁹ M | [5][11] |

| fNle-Leu-Phe-Nle-Tyr-Lys (Photo-label) | Human Neutrophils | Radioligand Binding | KD = 1.9 x 10⁻⁹ M | [12] |

| fMet-Leu-Phe (fMLP) | Human Neutrophils | Chemotaxis | ED₅₀ = 7.0 x 10⁻¹¹ M | [5] |

| fMet-Leu-Phe (fMLP) | Human Neutrophils | Lysosomal Enzyme Release | ED₅₀ = 3.2 x 10⁻¹⁰ M | [5] |

| fMet-Leu-Phe (fMLP) | Human FPR1 | Radioligand Binding | Kd ≈ 1 x 10⁻⁹ M | [13] |

Kd: Dissociation Constant; ED₅₀: Half maximal effective concentration.

Experimental Protocol: Neutrophil Chemotaxis (Boyden Chamber Assay)

This protocol describes a standard method for quantifying the chemotactic response of isolated human neutrophils to N-formyl-L-norleucine.

1. Materials:

-

Transwell inserts with 3-5 µm pore size polycarbonate membranes.[14]

-

24-well companion plates.

-

Human neutrophils isolated from fresh whole blood (e.g., via Ficoll-Paque density gradient centrifugation).

-

Assay Medium: RPMI 1640 with 0.5% BSA.

-

Chemoattractant: N-formyl-L-norleucine stock solution (10 mM in DMSO), serially diluted in Assay Medium to desired concentrations (e.g., 10⁻¹¹ M to 10⁻⁶ M).

-

Positive Control: fMLP (10 nM).

-

Negative Control: Assay Medium only.

-

Staining Solution: Diff-Quik or similar.

-

Microscope with imaging software.

2. Procedure:

-

Prepare Plates: Add 600 µL of chemoattractant dilutions, positive control, or negative control to the lower wells of the 24-well plate.

-

Prepare Cells: Resuspend isolated neutrophils in Assay Medium to a final concentration of 2 x 10⁶ cells/mL.

-

Cell Seeding: Place the Transwell inserts into the wells. Add 100 µL of the neutrophil suspension (200,000 cells) to the top chamber of each insert.[1]

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes.

-

Stop Migration: Remove the inserts from the wells. Using a cotton swab, gently wipe away the non-migrated cells from the top surface of the membrane.

-

Fix and Stain: Fix the inserts in methanol for 1 minute, then stain the migrated cells on the underside of the membrane using the staining solution.

-

Quantification:

-

Allow the membranes to air dry completely.

-

Using a light microscope at 20x or 40x magnification, count the number of stained, migrated cells in 3-5 random high-power fields for each membrane.

-

Calculate the average number of migrated cells per field.

-

Plot the average cell count against the log concentration of N-formyl-L-norleucine to generate a dose-response curve and determine the EC₅₀.

-

Part 2: The Formyl Group as a Synthetic Tool in Peptide Chemistry

Beyond its biological role, the formyl group is a valuable asset in the chemical synthesis of peptides, where it functions as a temporary protecting group for the α-amino terminus (Nα).

Properties and Orthogonality

The utility of a protecting group is defined by its ease of introduction, stability under various reaction conditions, and selective removal without disturbing other protecting groups—a concept known as orthogonality .[8][15] The formyl group excels in this regard:

-

Small Size: It is one of the smallest amino-protecting groups, minimizing steric hindrance during coupling reactions, which is particularly advantageous in the synthesis of complex or sterically crowded peptides.[8]

-

Stability: The Nα-formyl group is stable to the strongly acidic conditions (e.g., trifluoroacetic acid, TFA) used to cleave tert-butoxycarbonyl (Boc) groups and resin linkers.[8][16]

-

Orthogonality: It is also stable to the mild basic conditions (e.g., piperidine in DMF) used to remove the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[8] This makes the formyl group orthogonal to the two most common strategies in solid-phase peptide synthesis (SPPS).

This unique stability profile allows for synthetic schemes where the N-terminus remains formylated after the peptide is fully assembled and cleaved from the resin, which is ideal for producing bioactive N-formyl peptides. It can also be used to protect the side-chain of lysine or the indole nitrogen of tryptophan.[8][11]

Visualization: Orthogonal Protection Strategy in SPPS

This workflow demonstrates the use of an N-terminal formyl group in a standard Fmoc-based solid-phase peptide synthesis.

Caption: Workflow for SPPS incorporating on-resin N-terminal formylation.

Experimental Protocol: On-Resin N-Terminal Formylation

This protocol provides a method for formylating the free N-terminus of a peptide chain while it is still attached to the solid-phase resin.

1. Materials:

-

Peptidyl-resin with a free N-terminal amine (post-final Fmoc deprotection).

-

Formic Acid (≥95%).

-

N,N'-Dicyclohexylcarbodiimide (DCC).

-

Anhydrous Diethyl Ether or Dichloromethane (DCM).

-

Dimethylformamide (DMF).

-

Diisopropylethylamine (DIPEA).

-

Reaction vessel for SPPS.

2. Procedure:

-

Prepare Formylating Reagent:

-

In a separate flask, dissolve DCC (2.0 eq relative to formic acid) in anhydrous diethyl ether at 0°C (ice bath).

-

Slowly add formic acid (10 eq relative to resin substitution) to the DCC solution.

-

Stir the mixture at 0°C for 15-20 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

-

Filter the mixture to remove the DCU precipitate. The filtrate contains the activated formic acid. Caution: DCC is a potent allergen. Handle with appropriate personal protective equipment.

-

-

Swell the Resin: Swell the peptidyl-resin in DMF for 20-30 minutes in the reaction vessel. Drain the DMF.

-

Formylation Reaction:

-

Add the prepared formylating reagent to the swollen resin.

-

Add DIPEA (1.0 eq relative to resin substitution) to the reaction mixture.

-

Agitate the mixture at room temperature for 2-4 hours or at 4°C overnight for higher efficiency.

-

-

Monitoring and Washing:

-

Monitor the reaction for completion using a qualitative test for free amines (e.g., Kaiser test). A negative result (yellow beads) indicates complete formylation.

-

Once complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).

-

Dry the resin under vacuum.

-

-

Cleavage: The N-formylated peptide can now be cleaved from the resin using a standard TFA-based cleavage cocktail. The formyl group will remain intact.

Part 3: Synthesis and Characterization of N-formyl-L-norleucine

The direct synthesis of N-formyl-L-norleucine is a straightforward and efficient process, typically achieved by direct formylation of the parent amino acid.

Synthetic Strategy and Workflow

The most common method involves the in-situ generation of a mixed anhydride, acetic formic anhydride, which acts as a potent formylating agent.[12]

Sources

- 1. Adhesion & Motility/Boyden Chamber Transwell Migration and Invasion Assay Protocols [protocol-online.org]

- 2. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]

- 3. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bio-protocol.org [bio-protocol.org]

- 5. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. Formyl peptide chemotactic receptor. Evidence for an active proteolytic fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Multiple domains of the N-formyl peptide receptor are required for high-affinity ligand binding. Construction and analysis of chimeric N-formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]

- 13. Inhibition of the n-formylmethionyl-leucyl-phenylalanine induced respiratory burst in human neutrophils by adrenergic agonists and prostaglandins of the E series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Formyl peptide chemoattractants. Synthesis and chemotactic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]

- 16. Structural Determinants for the Interaction of Formyl Peptide Receptor 2 with Peptide Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Strategic Incorporation of Fmoc-Nle-OH in Solid-Phase Peptide Synthesis

Introduction: The Strategic Value of Norleucine in Peptide Synthesis

In the field of peptide therapeutics and design, the incorporation of non-canonical amino acids is a critical strategy for enhancing biological activity, improving metabolic stability, and modulating pharmacokinetic profiles.[1] Norleucine (Nle), an isomer of leucine, serves as a valuable non-canonical building block.[2] Structurally, it is an analog of methionine where the sulfur atom of the thioether side chain is replaced by a methylene group.[3] This substitution is particularly strategic as it renders the residue resistant to oxidation, a common degradation pathway for methionine-containing peptides, without significantly altering the side chain's steric profile.[4][5] The use of Fmoc-Nle-OH allows for its seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS) workflows.

This guide provides a comprehensive, field-proven protocol for the incorporation of Fmoc-Nle-OH into synthetic peptides, detailing the underlying chemical principles, step-by-step procedures, and critical validation checkpoints.

The Building Block: Properties of Fmoc-Nle-OH

Fmoc-Nle-OH (N-α-9-fluorenylmethoxycarbonyl-L-norleucine) is a white, crystalline powder readily soluble in common SPPS solvents like N,N-dimethylformamide (DMF).[6][7] Its key feature is the aliphatic, unbranched four-carbon side chain, which is chemically inert. Unlike residues such as Cys, Met, or Trp, the norleucine side chain requires no orthogonal protecting group, simplifying the synthesis strategy and eliminating potential side reactions associated with protecting group removal.[8]

Key Characteristics:

-

Molecular Formula: C₂₁H₂₃NO₄[7]

-

Molecular Weight: 353.42 g/mol [7]

-

Appearance: White to off-white powder[6]

-

Purity: Typically >98% by HPLC[7]

The Workflow: Fmoc-SPPS for Nle-Containing Peptides

Solid-phase peptide synthesis (SPPS) is the method of choice for producing peptides, involving the stepwise addition of amino acids to a growing chain anchored to a solid resin support.[9][10] The Fmoc/tBu strategy is predominant, utilizing the base-labile Fmoc group for Nα-terminal protection and acid-labile groups for side-chain protection.[11]

The synthesis of an Nle-containing peptide follows the standard, cyclical SPPS workflow. The inert nature of the Nle side chain means no special precautions are needed during its coupling cycle beyond standard practices for sterically average amino acids.

Caption: Figure 1. General Fmoc-SPPS Workflow.

Detailed Experimental Protocol

This protocol outlines the manual synthesis of a generic peptide containing a norleucine residue on a Rink Amide resin, which will yield a C-terminally amidated peptide.

Materials and Reagents

| Reagent/Material | Purpose | Typical Grade/Concentration |

| Rink Amide MBHA Resin | Solid support for peptide amide | 100-200 mesh, ~0.4-0.7 mmol/g loading |

| Fmoc-Nle-OH | Norleucine building block | >98% Purity |

| Other Fmoc-AA-OH | Other amino acids in sequence | Synthesis Grade |

| N,N-Dimethylformamide (DMF) | Primary solvent | Peptide synthesis grade |

| Dichloromethane (DCM) | Solvent for washing | ACS grade or higher |

| Piperidine | Fmoc deprotection agent | Reagent grade |

| HBTU/HATU | Coupling activator | >99% Purity |

| DIPEA (DIPEA) | Activation base | Peptide synthesis grade |

| Trifluoroacetic Acid (TFA) | Cleavage & deprotection | Reagent grade, >99% |

| Triisopropylsilane (TIS) | Cation scavenger | Reagent grade, >98% |

| 1,3-Dimethoxybenzene (DMB) | Scavenger for Rink Amide | Reagent grade, >99% |

| Diethyl Ether (cold) | Peptide precipitation | ACS grade |

Step-by-Step Synthesis Cycle for Fmoc-Nle-OH Incorporation

This procedure assumes a 0.1 mmol synthesis scale.

Step 1: Resin Preparation (Swelling)

-

Place the Rink Amide resin (e.g., 250 mg, 0.4 mmol/g loading) into a fritted reaction vessel.[12]

-

Add DMF (approx. 5 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.[13]

-

Drain the DMF.

Step 2: Initial Fmoc Deprotection (If starting with pre-loaded resin)

-

Add a solution of 20% piperidine in DMF (v/v) to the resin.[14]

-

Agitate for 5 minutes, then drain.

-

Add a fresh portion of 20% piperidine/DMF and agitate for 15-20 minutes to ensure complete Fmoc removal.[15]

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

Step 3: Fmoc-Nle-OH Activation and Coupling Causality: The carboxyl group of Fmoc-Nle-OH must be activated to form a reactive intermediate that readily couples with the free N-terminal amine on the peptide-resin.[10][16] HBTU, in the presence of a non-nucleophilic base like DIPEA, forms a highly reactive OBt-ester, facilitating efficient peptide bond formation.[17]

-

In a separate vial, dissolve Fmoc-Nle-OH (3-4 equivalents, e.g., 0.3-0.4 mmol) and HBTU (0.95 eq. relative to the amino acid) in DMF.

-

Add DIPEA (2 eq. relative to the amino acid) to the solution.[1]

-

Allow the mixture to pre-activate for 1-2 minutes.

-

Add the activated Fmoc-Nle-OH solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.[1]

Step 4: Post-Coupling Wash

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5 x 5 mL) to remove excess reagents and byproducts.

Step 5: Monitoring Coupling Completion (The Kaiser Test) Trustworthiness: The Kaiser test is a critical self-validating step. It qualitatively detects free primary amines on the resin.[18] A negative result (colorless/yellow beads) confirms that the coupling reaction has gone to completion, ensuring the integrity of the final peptide sequence.[19][20]

Caption: Figure 2. Decision Workflow for Coupling Monitoring.

-

Take a small sample of resin beads (10-15) and place them in a small glass test tube.

-

Add 2-3 drops each of Kaiser test solutions A (KCN in pyridine), B (ninhydrin in n-butanol), and C (phenol in n-butanol).[19]

-

Heat the tube at 110°C for 5 minutes.[19]

-

Observe the color:

-

Intense Blue Beads/Solution: Incomplete coupling. Recouple by repeating Steps 3 and 4.

-

Yellow/Colorless Beads: Complete coupling. Proceed to the deprotection step for the next amino acid in the sequence.

-

Repeat the cycle (Deprotection -> Wash -> Coupling -> Wash -> Monitor) for each subsequent amino acid until the full peptide sequence is assembled.

Final Cleavage and Deprotection

Causality: A strong acid, typically TFA, is required to cleave the bond linking the completed peptide to the resin and to simultaneously remove any acid-labile side-chain protecting groups.[8] Scavengers like TIS are essential to trap the highly reactive carbocations (e.g., tert-butyl cations) generated during this process, preventing them from causing unwanted modifications to sensitive residues like Trp or Met.[21] For Rink Amide resins, 1,3-dimethoxybenzene (DMB) is specifically added to prevent the formation of a C-terminal N-alkylated amide byproduct that can arise from linker decomposition.[8][22]

Protocol:

-

After the final amino acid is coupled and its N-terminal Fmoc group is removed, wash the peptide-resin with DCM (3 x 5 mL) and dry it under vacuum.[23]

-

Prepare a fresh cleavage cocktail. For a standard peptide synthesized on Rink Amide resin, "Reagent I" or a similar mixture is effective:

-

Cleavage Cocktail (10 mL): 9.25 mL TFA, 0.25 mL TIS, 0.5 mL 1,3-Dimethoxybenzene (DMB).[8]

-

-

Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.[24]

-

Filter the resin and collect the filtrate into a centrifuge tube.

-

Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a large volume (approx. 40 mL) of cold diethyl ether.

-

Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

Purification and Analysis

The crude peptide must be purified and its identity confirmed.

-

Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[9][25][26] A gradient of acetonitrile in water, both containing 0.1% TFA, is typically used.[27]

-

Analysis: The purity of the final product is assessed by analytical HPLC, and its molecular weight is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[28]

Conclusion

Incorporating Fmoc-Nle-OH into synthetic peptides is a straightforward process that follows standard Fmoc-SPPS protocols. Its key advantage lies in the inert nature of the norleucine side chain, which simplifies the synthesis by obviating the need for a side-chain protecting group. This makes Nle an excellent, oxidation-resistant substitute for methionine, enhancing the stability of the final peptide product. By adhering to the detailed protocols and implementing crucial in-process controls like the Kaiser test, researchers can reliably synthesize high-quality, norleucine-containing peptides for a wide range of applications in drug discovery and chemical biology.

References

-

Agilent Technologies. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Agilent. Retrieved from [Link]

-

GE Healthcare. (n.d.). Purification of Synthetic Peptides by High Performance Liquid Chromatography. Retrieved from [Link]

-

Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–49. Retrieved from [Link]

-

AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]

-

AAPPTec. (n.d.). Cleavage from Rink Amide Resin. Retrieved from [Link]

-

Riddell, F. G., & Naider, F. (1987). Comparison of the interaction of methionine and norleucine-containing peptides with phospholipid bilayers. International Journal of Peptide and Protein Research, 30(4), 515–521. Retrieved from [Link]

-

Stathopoulos, P., Papas, S., & Tsikaris, V. (2006). C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation. Journal of Peptide Science, 12(3), 227–232. Retrieved from [Link]

-

AAPPTec. (n.d.). Kaiser Test (Ninhydrin Test). Retrieved from [Link]

-

Arora, P. S., et al. (2010). Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach. Nature Protocols, 5(11), 1888–1897. Retrieved from [Link]

-

Matrix Innovation. (n.d.). Fmoc-L-Nle-OH. Retrieved from [Link]

-

Organic Letters. (2020). Stain Protocol for the Detection of N-Terminal Amino Groups during Solid-Phase Peptide Synthesis. Retrieved from [Link]

-

AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

-

AAPPTec. (n.d.). Coupling Reagents for Solid Phase Peptide Synthesis. Retrieved from [Link]

-

AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

-

LifeTein. (2025). Unnatural Amino Acids: Norleucine. Retrieved from [Link]

-

Wang, C., et al. (2020). A novel series of metazoan L/D peptide isomerases. Journal of Biological Chemistry, 295(2), 487–497. Retrieved from [Link]

-

Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254. Retrieved from [Link]

-

Schenck, C. V., et al. (2002). Global Incorporation of Norleucine in Place of Methionine in Cytochrome P450 BM-3 Heme Domain Increases Peroxygenase Activity. Biochemistry, 41(48), 14317–14324. Retrieved from [Link]

-

Radchenko, D. S., et al. (2016). Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions?. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1858(9), 2049–2059. Retrieved from [Link]

-

Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]

-

Anaspec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Nowick, J. S. (2014). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UC Irvine Department of Chemistry. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. lifetein.com [lifetein.com]

- 3. Comparison of the interaction of methionine and norleucine-containing peptides with phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cheme.caltech.edu [cheme.caltech.edu]

- 5. Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fmoc-L-Nle-OH | Matrix Innovation [matrix-innovation.com]

- 7. Fmoc-Nle-OH | CymitQuimica [cymitquimica.com]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. lcms.cz [lcms.cz]

- 10. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 11. chemistry.du.ac.in [chemistry.du.ac.in]

- 12. Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.uci.edu [chem.uci.edu]

- 14. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. peptide.com [peptide.com]

- 17. peptide.com [peptide.com]

- 18. chempep.com [chempep.com]

- 19. peptide.com [peptide.com]

- 20. peptide.com [peptide.com]

- 21. merckmillipore.com [merckmillipore.com]

- 22. C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. peptide.com [peptide.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Purification of Synthetic Peptides by High Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 26. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 27. peptide.com [peptide.com]

- 28. agilent.com [agilent.com]

Application Notes and Protocols for the Incorporation of N-formyl-L-norleucine into Peptide Sequences

Introduction: The Significance of N-formyl-L-norleucine in Peptide Chemistry

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology, enabling the modulation of pharmacological properties such as metabolic stability, receptor affinity, and bioavailability.[1] Among these, N-formylated amino acids hold particular significance. The N-formyl group is a key molecular signature, recognized by the immune system as a pathogen-associated molecular pattern (PAMP), characteristic of proteins synthesized by bacteria and mitochondria.[2] This recognition is primarily mediated by formyl peptide receptors (FPRs), which play a crucial role in initiating inflammatory responses.[3]

Norleucine, an isomer of leucine, serves as a valuable substitute for methionine. Its unbranched, hydrophobic side chain can probe protein-receptor interactions, and its resistance to oxidation offers a significant advantage over methionine, which is prone to oxidation to the corresponding sulfoxide. The combination of N-formylation and the unique properties of norleucine makes N-formyl-L-norleucine (fNle) a compelling building block for synthesizing novel peptide-based therapeutics, particularly those targeting FPRs for immunomodulatory applications or as chemoattractants.

This guide provides a comprehensive overview of the methodologies for incorporating N-formyl-L-norleucine into peptide sequences, with a focus on solid-phase peptide synthesis (SPPS). We will delve into two primary strategies: the use of a pre-synthesized Fmoc-N-formyl-L-norleucine building block and post-synthetic, on-resin N-terminal formylation. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and detailed, actionable protocols.

Strategic Considerations: Choosing Your Synthetic Pathway

The choice of methodology for incorporating fNle depends on its desired position within the peptide sequence and the overall synthetic strategy. Two principal approaches are available:

-

Incorporation of a Pre-synthesized Fmoc-N-formyl-L-norleucine Building Block: This is the method of choice when fNle is required at an internal position within the peptide sequence. It involves the synthesis of the N-α-Fmoc, N-α-formyl-L-norleucine monomer prior to its incorporation during standard SPPS cycles.

-

On-Resin N-terminal Formylation: This approach is applicable when the N-formyl group is desired only at the N-terminus of the peptide. The peptide is first synthesized using standard Fmoc-SPPS with L-norleucine as the N-terminal residue. Following the final deprotection of the N-terminal Fmoc group, a formylating agent is introduced to modify the free amine of norleucine directly on the solid support.[4][5][6]

Comparative Analysis of Synthetic Strategies

| Feature | Pre-synthesized Fmoc-fNle Building Block | On-Resin N-terminal Formylation |

| Positional Flexibility | Internal and N-terminal positions | N-terminal position only |

| Synthesis of Monomer | Requires separate synthesis and purification of the building block | Not required |

| SPPS Complexity | Standard coupling cycles, but may require optimized conditions for the sterically hindered fNle | Requires an additional on-resin reaction step after peptide assembly |

| Potential for Side Reactions | Risk of racemization during monomer synthesis and coupling | Potential for incomplete formylation or side reactions with other nucleophilic side chains if not properly protected |

| Overall Yield | Dependent on the efficiency of monomer synthesis and coupling | Generally high, with efficient on-resin formylation protocols available[7] |

| Purity of Final Peptide | Potential for diastereomeric impurities if racemization occurs | Potential for unformylated peptide impurities |

Part 1: Synthesis of Fmoc-N-formyl-L-norleucine Building Block

The synthesis of the Fmoc-N-formyl-L-norleucine building block is a critical prerequisite for its incorporation into a peptide sequence. A common and effective method involves the formylation of L-norleucine followed by the protection of the α-amino group with Fmoc-OSu.

Protocol 1: Synthesis of N-formyl-L-norleucine

This protocol is adapted from the formylation of other amino acids using a mixture of formic acid and acetic anhydride.

Materials:

-

L-norleucine

-

Formic acid (≥95%)

-

Acetic anhydride (≥98%)

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, suspend L-norleucine (1.0 eq) in formic acid (approximately 3-5 mL per gram of L-norleucine).

-

Cool the mixture in an ice bath with continuous stirring.

-

Slowly add acetic anhydride (1.5 - 2.0 eq) dropwise to the cooled suspension, maintaining a low temperature.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting residue is then subjected to a work-up procedure, typically involving partitioning between ethyl acetate and water. The organic layer is washed, dried over anhydrous sodium sulfate, and the solvent is removed in vacuo to yield crude N-formyl-L-norleucine.

-

The crude product is purified by recrystallization to obtain N-formyl-L-norleucine of high purity.

Protocol 2: Synthesis of Fmoc-N-formyl-L-norleucine

Materials:

-

N-formyl-L-norleucine (from Protocol 1)

-

9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate

-

Dioxane

-

Deionized water

-

Diethyl ether

-

Hydrochloric acid (1 M)

Procedure:

-

Dissolve N-formyl-L-norleucine (1.0 eq) in a 10% solution of sodium bicarbonate in water.

-

In a separate flask, dissolve Fmoc-OSu (1.05 eq) in dioxane.

-

Add the Fmoc-OSu solution to the N-formyl-L-norleucine solution and stir the mixture at room temperature overnight.

-

After the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and other impurities.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl, which will cause the Fmoc-N-formyl-L-norleucine to precipitate.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.

-

Characterize the product by NMR and mass spectrometry to confirm its identity and purity.

Part 2: Solid-Phase Peptide Synthesis (SPPS) Incorporating N-formyl-L-norleucine

Strategy A: Incorporation using the Fmoc-N-formyl-L-norleucine Building Block

This strategy follows the standard Fmoc-SPPS workflow. However, due to the potential steric hindrance of the N-formyl group, optimized coupling conditions are recommended to ensure high coupling efficiency and minimize racemization.

Caption: SPPS workflow using a pre-synthesized Fmoc-fNle-OH building block.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-N-formyl-L-norleucine (3-5 equivalents)

-

Coupling reagent: HATU (2.9 equivalents) or PyBOP (3 equivalents)

-

Base: Diisopropylethylamine (DIPEA) (6 equivalents)

-

Solvent: N,N-dimethylformamide (DMF)

Procedure:

-

Resin Preparation: Ensure the peptide-resin is swelled in DMF and the N-terminal Fmoc group of the preceding amino acid has been removed using 20% piperidine in DMF.

-

Pre-activation: In a separate vial, dissolve Fmoc-N-formyl-L-norleucine, the coupling reagent (HATU or PyBOP), and DIPEA in DMF. Allow the mixture to pre-activate for 1-2 minutes at room temperature.[8]

-

Coupling: Add the pre-activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture for 1-4 hours at room temperature.

-

Monitoring: Monitor the completion of the coupling reaction. The Kaiser test will be negative due to the formylated amine. The bromophenol blue test can be used as an alternative.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.

-

Double Coupling (Optional): If monitoring indicates incomplete coupling, a second coupling can be performed.

Causality Behind Experimental Choices:

-

Choice of Coupling Reagents: HATU and PyBOP are highly efficient coupling reagents recommended for sterically hindered amino acids, such as N-methylated or, in this case, N-formylated residues.[8] They promote rapid formation of the activated ester, which can enhance coupling yields and reduce the risk of racemization.

-

Pre-activation: Pre-activating the amino acid before adding it to the resin can improve coupling efficiency, especially for difficult couplings.[9]

-

Extended Coupling Time: A longer coupling time may be necessary to overcome the steric hindrance of the N-formyl group and ensure complete reaction.

Strategy B: On-Resin N-terminal Formylation

This strategy is simpler if fNle is only required at the N-terminus, as it circumvents the need to synthesize the formylated building block.

Caption: SPPS workflow with on-resin N-terminal formylation.

This protocol is effective and uses readily available reagents.[4][5][6]

Materials:

-

Fully assembled peptide-resin with a free N-terminal L-norleucine

-

Formic acid

-

N,N'-dicyclohexylcarbodiimide (DCC)

-

Diethyl ether

-

N,N-dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

Procedure:

-

Preparation of Formylating Reagent:

-

In a separate flask, mix formic acid (e.g., 25 mmol) with DCC (e.g., 12.5 mmol) in diethyl ether.

-

Incubate the mixture at 0 °C for 4 hours.

-

Filter the solution to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

Concentrate the filtrate by rotary evaporation.

-

-

On-Resin Formylation:

-

Monitoring and Washing:

-

Monitor the completion of the reaction using the Kaiser test (should be negative).

-

Wash the resin thoroughly with DMF and then with dichloromethane (DCM).

-

-

Cleavage and Deprotection:

-

Proceed with the standard cleavage and deprotection protocol using a TFA cocktail.

-

Causality Behind Experimental Choices:

-

Pre-activation of Formic Acid: Formic acid itself is not reactive enough for efficient formylation. Activation with DCC forms a more reactive intermediate, facilitating the acylation of the N-terminal amine.[4]

-

Low Temperature Reaction: Performing the formylation at 4 °C is crucial to prevent the decomposition of formic acid and minimize potential side reactions.[4][6]

Part 3: Characterization and Quality Control

Thorough characterization of the final peptide is essential to confirm the successful incorporation of N-formyl-L-norleucine and to assess the purity of the product.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the primary method for purifying the crude peptide and determining its purity. The introduction of the N-formyl group will typically increase the hydrophobicity of the peptide, leading to a longer retention time compared to its non-formylated counterpart.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight of the synthesized peptide.

-

Expected Mass Shift: The incorporation of an N-formyl group adds 28.0104 Da (mass of CO) to the peptide. The mass of the N-formyl-L-norleucine residue is approximately 159.19 g/mol .

-

Tandem MS (MS/MS) for Sequence Verification: Fragmentation analysis can confirm the location of the fNle residue. In collision-induced dissociation (CID), the formyl group is generally stable. The fragmentation pattern will show the characteristic b- and y-ions, with the mass of the fNle residue accounted for in the fragment series.[10] The N-terminal fragment containing fNle will show a mass increase of 28 Da compared to the corresponding fragment with a free amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can definitively confirm the presence of the N-formyl group.[11]

-

¹H NMR: The proton of the formyl group typically appears as a distinct singlet in the downfield region of the spectrum, usually between 8.0 and 8.5 ppm.

-

¹³C NMR: The carbon of the formyl group will have a characteristic chemical shift in the range of 160-165 ppm.

-

2D NMR (e.g., HSQC, HMBC): These experiments can be used to confirm the connectivity between the formyl proton/carbon and the α-proton/carbon of the norleucine residue.

Part 4: Troubleshooting and Field-Proven Insights

Challenge 1: Incomplete Coupling of Fmoc-fNle-OH

-

Symptom: Mass spectrometry of the crude product shows a significant peak corresponding to a deletion sequence lacking fNle.

-

Cause: Steric hindrance from the N-formyl group impeding the coupling reaction.

-

Solution:

-

Use a more potent coupling reagent: Switch to HATU or PyBOP if not already in use.[8]

-

Increase equivalents: Use a higher excess of the Fmoc-fNle-OH building block and coupling reagents (e.g., 5 equivalents).

-

Double couple: Perform the coupling step twice to drive the reaction to completion.

-

Increase coupling time: Extend the coupling time to 4-6 hours.

-

Challenge 2: Racemization of fNle during Coupling

-

Symptom: HPLC analysis of the purified peptide shows a shoulder peak or a second peak with the same mass, corresponding to the D-fNle diastereomer.

-

Cause: The activated carboxyl group can form an oxazolone intermediate, which is prone to racemization under basic conditions.[12] This risk is elevated with prolonged activation times.

-

Solution:

-

Use racemization-suppressing additives: Ensure that additives like HOAt or OxymaPure are used with carbodiimide-based coupling reagents.[12]

-

Use a less basic amine: Substitute DIPEA with a more sterically hindered and less nucleophilic base like 2,4,6-collidine.[13]

-

Minimize pre-activation time: Do not let the activated amino acid solution stand for an extended period before adding it to the resin.[12]

-

Challenge 3: Incomplete On-Resin N-terminal Formylation

-

Symptom: Mass spectrometry of the crude product shows a significant peak corresponding to the non-formylated peptide (28 Da less than the target mass).

-

Cause: Insufficiently reactive formylating agent or incomplete reaction.

-

Solution:

-

Ensure fresh formylating reagent: Prepare the formic acid/DCC solution fresh before use.

-

Increase reaction time or temperature: While low temperature is generally recommended, a slight increase in temperature or a longer reaction time may be necessary for difficult sequences. Alternatively, a more reactive formylating agent like 4-nitrophenyl formate can be used, which can achieve high formylation degrees in a shorter time.[14]

-

Repeat the formylation step: If the reaction is incomplete, the formylation step can be repeated.

-

Conclusion

The successful incorporation of N-formyl-L-norleucine into peptide sequences opens up exciting avenues for the development of novel peptide therapeutics and research tools. By understanding the underlying chemistry and carefully selecting the synthetic strategy—either through a pre-synthesized building block or via on-resin modification—researchers can efficiently produce these valuable molecules. The detailed protocols and troubleshooting guide provided herein are designed to serve as a robust resource for scientists, ensuring high yields and purity in the synthesis of fNle-containing peptides. As with any complex synthesis, meticulous execution and thorough analytical characterization are paramount to success.

References

- Creative Proteomics. (n.d.). Proteomics Analysis of Formylation.

- GenCefe Biotech. (n.d.). Solid-Phase vs. Liquid-Phase Peptide Synthesis: Which Is Right for Your Project.

- Palasek, S., et al. (2006). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.

- Subiros-Funosas, R., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.

- Tornesello, A., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules, 21(6), 736.

- BenchChem. (2025). Preventing racemization during N-methylated amino acid coupling.

- BenchChem. (2025). Fmoc-N-methyl-L-norleucine: Applications and Protocols in Peptide Chemistry.

- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.

- Sudarshan, N. S., et al. (2009).

- Loidl, G., et al. (2009). Optimized coupling protocols for the incorporation of cys derivatives during Fmoc-SPPS. Advances in Experimental Medicine and Biology, 611, 163-164.

- Vaskevich, A., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7552.

- Z-P., et al. (2017). On-resin N-formylation of peptides: a head-to-head comparison of reagents in solid-phase synthesis of ligands for formyl peptide receptors. Journal of Peptide Science, 23(5), 410-415.

- ResearchGate. (n.d.). Synthesis of N-formylated peptide: (a) Fmoc deprotection of preloaded....

- Kokollari, A., et al. (2023). Rapid On-Resin N-Formylation of Peptides as One-Pot Reaction. ChemBioChem, 24(22), e202300571.

- Luan, B., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Microbiology Spectrum, 10(6), e02031-22.

- Juhas, M., et al. (2022). Practical Synthesis of N-Formylmethionylated Peptidyl-tRNA Mimics. ACS Chemical Biology, 17(1), 185-192.

- Kim, J-H., et al. (2020). Detection of Nα-terminally formylated native proteins by a pan-N-formyl methionine-specific antibody. Journal of Biological Chemistry, 295(41), 14046-14055.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Tornesello, A., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules, 21(6), 736.

- Broer, R., et al. (2020). Peptide fragmentation patterns in mass spectrometry. Methods in Molecular Biology, 2141, 125-136.

- Pham, T. L., & Thomas, F. (2023).

- Adamo, A., et al. (2021). Deep Learning for Prediction and Optimization of Fast-Flow Peptide Synthesis. Journal of the American Chemical Society, 143(3), 1596-1607.

- Barnes, S., & Renfrow, M. (2011).

- Sangeetha, S. B., et al. (2019). Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. International Journal of Recent Technology and Engineering, 8(4), 5693-5698.

- Cydzik, M., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. International Journal of Molecular Sciences, 22(22), 12467.

- Mitu, O., et al. (2021). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). Molecules, 26(20), 6296.

- Waki, M., & Meienhofer, J. (1977). The Use of N-Formylamino Acids in Peptide Synthesis. The Journal of Organic Chemistry, 42(11), 2019-2020.

- Payne, A. D., et al. (2022). Preparation and Application of an Inexpensive α-Formylglycine Building Block Compatible with Fmoc Solid-Phase Peptide Synthesis. ChemRxiv.

- Le, J., et al. (2020). The N-formyl peptide receptors: contemporary roles in neuronal function and dysfunction. Cellular and Molecular Life Sciences, 77(12), 2269-2295.

- Albericio, F., et al. (2018). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 14, 2747-2761.

- BenchChem. (2025). Application Notes and Protocols for N-Methylleucine Solid-Phase Peptide Synthesis (SPPS).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fast On-Resin N-Formylation of Peptides - ChemistryViews [chemistryviews.org]

- 3. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Rapid On-Resin N-Formylation of Peptides as One-Pot Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. peptide.com [peptide.com]

- 10. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Proteomics Analysis of Formylation - Creative Proteomics [creative-proteomics.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]

- 14. On-resin N-formylation of peptides: a head-to-head comparison of reagents in solid-phase synthesis of ligands for formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: A Guide to the Use of N-formyl-L-norleucine in Metabolic Pathway Studies

Authored by: A Senior Application Scientist

Introduction: Unveiling Cellular Dynamics with N-formyl-L-norleucine

In the intricate world of cellular biology, understanding the dynamics of protein synthesis and metabolic pathways is paramount for deciphering disease mechanisms and developing novel therapeutics. N-formyl-L-norleucine, a synthetic amino acid analogue, has emerged as a powerful tool for researchers in these fields. This document provides a comprehensive guide to its application, detailing the underlying scientific principles, step-by-step protocols for its use in metabolic labeling, and methods for the subsequent analysis of labeled proteins.

N-formyl-L-norleucine is a structural mimic of N-formylmethionine (fMet), the initiating amino acid in bacterial and mitochondrial protein synthesis.[1][2][3] This unique feature of prokaryotic and organellar translation provides a window of opportunity for selectively tagging and studying newly synthesized proteins in these systems. By introducing N-formyl-L-norleucine to cells, researchers can effectively hijack the translational machinery, leading to its incorporation into nascent polypeptide chains. This "metabolic labeling" endows the newly synthesized proteins with a unique chemical signature that can be exploited for their identification, visualization, and quantification.[4][5][6][7]

This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of N-formyl-L-norleucine in their metabolic pathway studies. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature.

Scientific Principles: The "Why" Behind the "How"

The utility of N-formyl-L-norleucine as a metabolic probe is rooted in two key biological principles: its role as an N-formylmethionine analogue and the broader concept of metabolic labeling with non-canonical amino acids.

1. A Trojan Horse in Protein Synthesis:

In bacteria and mitochondria, protein synthesis is initiated by a special tRNA that carries N-formylmethionine (fMet).[1][2][3][8] The formyl group on the alpha-amino group of methionine is crucial for the initiation of translation in these systems, but it is absent in the cytosolic protein synthesis of eukaryotes.[3] N-formyl-L-norleucine, being structurally similar to fMet, is recognized by the translational machinery and incorporated at the N-terminus of newly synthesized proteins in bacteria and mitochondria. Norleucine itself is an isomer of leucine and has been shown to act as a surrogate for methionine in various biological systems.[9][10][11] This specific incorporation allows for the selective labeling of proteins synthesized within a defined time window.

2. Metabolic Labeling: A Window into the Proteome:

Metabolic labeling is a powerful technique that involves introducing a "tagged" molecule, such as a modified amino acid, into a biological system.[5][6][7] The cell's own metabolic machinery then incorporates this tag into newly synthesized biomolecules.[7] This approach provides a non-invasive way to study dynamic cellular processes like protein synthesis, turnover, and localization.[5][7] The use of non-canonical amino acids, like N-formyl-L-norleucine, allows for the introduction of unique chemical functionalities that are absent in the natural proteome, enabling selective detection and analysis.[4]

Applications in Metabolic Research

The unique properties of N-formyl-L-norleucine open up a range of applications in metabolic pathway studies:

-

Monitoring Bacterial and Mitochondrial Protein Synthesis: Directly measure the rate of de novo protein synthesis in bacteria or mitochondria under different physiological or pathological conditions.

-

Identifying Novel Antibacterial Targets: By tracking the effects of drug candidates on bacterial protein synthesis, N-formyl-L-norleucine can be used to screen for and characterize new antibiotics.

-

Investigating Mitochondrial Dysfunction: Study the impact of cellular stress, toxins, or genetic mutations on mitochondrial protein synthesis, providing insights into diseases such as neurodegenerative disorders and metabolic syndromes.

-

Probing Host-Pathogen Interactions: Differentiate between bacterial and host cell protein synthesis during infection to understand the metabolic interplay between pathogen and host.

-

Chemoattractant Studies: N-formyl peptides are known to be potent chemoattractants for immune cells through their interaction with N-formyl peptide receptors (FPRs).[12][13][14][15][16] Peptides containing N-formyl-L-norleucine can be synthesized and used to study the signaling pathways and cellular responses mediated by these receptors.

Experimental Protocols

The following protocols provide a framework for the use of N-formyl-L-norleucine in metabolic labeling experiments. It is crucial to optimize parameters such as concentration and incubation time for each specific cell type and experimental condition.

Protocol 1: Metabolic Labeling of Bacterial Cultures

This protocol describes the labeling of newly synthesized proteins in a bacterial culture.

Materials:

-

Bacterial strain of interest

-

Appropriate bacterial growth medium (e.g., LB, M9 minimal medium)

-

N-formyl-L-norleucine stock solution (100 mM in DMSO or sterile water)

-

Phosphate-buffered saline (PBS)